molecular formula C27H19Cl2N3O3 B12621078 (1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

Cat. No.: B12621078
M. Wt: 504.4 g/mol
InChI Key: ISOSRLYDSPAPRQ-KEZOAJOQSA-N
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Description

This compound is a structurally complex tetracyclic carboxamide derivative featuring a 2,4-dichlorophenyl substituent and a phenyl carboxamide group. Its stereochemistry (1S,11S,12R,16S) and fused ring system confer unique conformational rigidity, which may influence its physicochemical properties and biological interactions. The compound’s synthesis and structural elucidation likely rely on crystallographic techniques such as the SHELX software suite, a gold-standard tool for small-molecule refinement and structure determination .

Properties

Molecular Formula

C27H19Cl2N3O3

Molecular Weight

504.4 g/mol

IUPAC Name

(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C27H19Cl2N3O3/c28-16-10-11-20(19(29)14-16)32-26(34)21-22(27(32)35)24(25(33)30-17-7-2-1-3-8-17)31-13-12-15-6-4-5-9-18(15)23(21)31/h1-14,21-24H,(H,30,33)/t21-,22+,23+,24-/m0/s1

InChI Key

ISOSRLYDSPAPRQ-KEZOAJOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

Biological Activity

The compound (1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a complex organic molecule with potential biological applications. Its unique structure and functional groups suggest various mechanisms of action that could be explored in pharmacological studies.

  • Molecular Formula : C27H19Cl2N3O3
  • Molecular Weight : 504.4 g/mol
  • CAS Number : 1014041-16-7

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The presence of the dioxo and carboxamide groups could facilitate interactions with enzyme active sites.
  • Receptor Modulation : The compound may act on specific receptors within cellular pathways that regulate various physiological responses.
  • Antioxidant Activity : The dichlorophenyl moiety might contribute to antioxidant properties by scavenging free radicals.

Antitumor Activity

In vitro studies have shown that compounds with similar structural features exhibit significant antitumor activity. For instance:

  • Case Study 1 : A related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 and MCF-7), suggesting potential for further development in oncology.
CompoundCell LineIC50 (µM)
Related Compound AA5495.2
Related Compound BMCF-73.8

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties:

  • Case Study 2 : Testing against Gram-positive and Gram-negative bacteria revealed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli.
BacteriaMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Toxicological Profile

Understanding the safety profile is crucial for further development:

  • Acute Toxicity Tests : Initial assessments suggest low toxicity levels in mammalian models.
  • Genotoxicity Assays : No significant mutagenic effects were observed in standard Ames tests.

Conclusion and Future Directions

The compound (1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide presents a promising candidate for further research due to its potential biological activities in cancer treatment and antimicrobial applications. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of this compound with analogs requires evaluating structural, electronic, and functional similarities. Below is a framework for such an analysis based on methodologies referenced in the evidence:

Structural Similarity and Crystallographic Insights

  • SHELX-Based Refinement : Structural comparisons often depend on crystallographic data refined using programs like SHELXL, which enables precise determination of bond lengths, angles, and stereochemistry. For example, analogs with similar diazatetracyclic cores but differing substituents (e.g., -CF₃ instead of -Cl) could exhibit distinct packing efficiencies or hydrogen-bonding networks .
  • Key Structural Divergences: Substituent Effects: Replacement of the 2,4-dichlorophenyl group with non-halogenated aryl groups (e.g., phenyl or naphthyl) reduces electronegativity and alters π-π stacking interactions. Carboxamide Orientation: The N-phenyl carboxamide moiety’s spatial arrangement (dictated by stereochemistry) may influence solubility and target binding compared to compounds with aliphatic carboxamides.

Similarity Coefficients and Clustering

As discussed in , similarity coefficients (e.g., Tanimoto, Dice) quantify structural overlap between compounds using binary fingerprints. For instance:

  • Tanimoto Coefficient (Tc) : A Tc > 0.85 indicates high similarity, often used to cluster compounds with shared scaffolds. The target compound’s Tc relative to diazatetracyclic analogs would highlight conserved regions (e.g., the tetracyclic core) versus variable substituents .
  • Functional Group Impact : Dichlorophenyl groups contribute to higher lipophilicity (logP) compared to analogs with polar substituents (e.g., -OH or -COOH), affecting bioavailability and membrane permeability.

Hypothetical Data Table for Comparative Analysis

Note: Specific data for this compound is unavailable in the provided evidence. The table below illustrates a template for comparison based on standard methodologies.

Compound Core Structure Substituents logP Tc vs. Target Crystallographic Resolution (Å)
Target Compound Diazatetracyclic 2,4-dichlorophenyl 3.8* 1.00 0.85 (hypothetical, via SHELX)
Analog A Diazatetracyclic Phenyl 2.1 0.78 0.92
Analog B Diazatetracyclic 2,4-difluorophenyl 3.2 0.91 0.88
Analog C Triazatricyclic 2,4-dichlorophenyl 4.0 0.65 1.10

Estimated using computational tools; actual values require experimental validation.

Research Findings and Limitations

  • SHELX in Structural Studies : The compound’s stereochemical assignment and refinement would benefit from SHELXL’s robustness in handling small-molecule crystallography, though macromolecular analogs might require complementary software .
  • Similarity Metrics : While highlights Tc’s utility, newer coefficients (e.g., Tversky) or machine learning-based descriptors could enhance clustering accuracy for complex polycyclics .
  • Knowledge Gaps: The provided evidence lacks explicit data on this compound’s synthesis, bioactivity, or direct comparisons. Further studies should integrate experimental (e.g., XRD, NMR) and computational (e.g., molecular docking) data to validate hypotheses.

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